Antimony iodide oxide
Description
Contextualization within Metal Halide Oxides and Pnictide Compounds
Antimony iodide oxides are members of the broader family of metal halide oxides , which are inorganic compounds containing a metal cation, a halide anion, and an oxide anion. This class of materials is diverse, with properties ranging from ionic conductors to catalysts. The simultaneous presence of both halide and oxide ions allows for a wide range of structural motifs and coordination environments for the metal center, leading to complex and often anisotropic crystal structures.
They also belong to the category of pnictide compounds , which are materials containing an element from Group 15 of the periodic table, known as the pnictogens. Current time information in Bangalore, IN.researchgate.net This group includes nitrogen, phosphorus, arsenic, antimony, and bismuth. researchgate.net Pnictide compounds are renowned for their diverse electronic and magnetic properties, including superconductivity, semiconducting behavior, and thermoelectricity. researchgate.net Antimony iodide oxides are a specific subset known as pnictide oxides, which are distinguished by the presence of both pnictogen and oxygen atoms as anions. acs.orgresearchgate.net This mixed-anion character often results in layered structures and properties not typically observed in simple oxides or pnictides. acs.org
Academic Significance and Interdisciplinary Research Trajectories
The academic interest in antimony iodide oxides stems from their unique combination of structural features and resulting physical phenomena. Research into these materials is highly interdisciplinary, spanning materials chemistry, condensed matter physics, and crystallography. A primary driver of this research is the frequent occurrence of non-centrosymmetric crystal structures, which is a prerequisite for properties like ferroelectricity and second-harmonic generation (a nonlinear optical effect). The stereochemically active lone pair of electrons on the Sb³⁺ cation often plays a crucial role in inducing the structural distortions that lead to these non-centrosymmetric arrangements. mdpi.com
Consequently, significant research has focused on exploring their potential as:
Ferroelectric and Ferroelastic Materials: Certain stoichiometries, notably Sb₅O₇I, exhibit switchable spontaneous electric polarization (ferroelectricity) and spontaneous strain (ferroelasticity). arxiv.orgresearchgate.net This makes them model systems for studying the interplay between electrical and mechanical properties in crystals.
Photocatalysts and Photoelectrodes: As semiconductors, various antimony iodide oxides have been investigated for their ability to drive chemical reactions using light. researchgate.net Their composition-dependent bandgaps allow for the tuning of their optical absorption properties. researchgate.net
Nonlinear Optical (NLO) Materials: The structural acentricity in some phases makes them promising candidates for applications in laser technology and optical communications.
Overview of Antimony Iodide Oxide Stoichiometries and Polytypes
Antimony iodide oxides can form a variety of compounds with different Sb:O:I ratios, leading to distinct crystal structures and properties. The synthesis of these materials is often achieved through methods like anhydrous synthesis, vacuum sublimation, or hydrothermal techniques. researchgate.netmdpi.comaps.org Several key stoichiometries have been identified and studied, each with unique characteristics.
Sb₅O₇I: This is one of the most extensively studied compounds in the family. It is known to exhibit polytypism, where different stacking sequences of identical layers result in multiple crystal structures with distinct symmetries. libretexts.org At least eight polytypic modifications have been identified. libretexts.org Depending on the stacking, the resulting polytypes can be either centrosymmetric (possessing a center of inversion) or acentric (lacking a center of inversion). libretexts.org The acentric polytypes can exhibit both ferroelectric and ferroelastic behavior, while the centric ones are purely ferroelastic. libretexts.org The 2MA polytype, for example, is a well-characterized ferroelectric and ferroelastic material. researchgate.net Crystals of Sb₅O₇I often grow as well-crystallized hexagonal particles. researchgate.net It possesses the largest bandgap among the common ternary oxyiodides, measured at approximately 3.25 eV. researchgate.net
Sb₃O₄I: This composition typically forms micrometer-sized, needle-shaped particles. researchgate.net Photoelectrochemical studies have demonstrated that it behaves as an n-type semiconductor. researchgate.net It has a significantly lower bandgap than Sb₅O₇I, with reported values of 2.16 eV and 2.74 eV, corresponding to different electronic transitions. researchgate.net
Sb₈O₁₁I₂: This stoichiometry is characterized by elongated, plate-shaped particles. researchgate.net Like Sb₃O₄I, it is an n-type semiconductor. researchgate.net Its direct bandgap energy has been measured to be 2.85 eV. researchgate.net
Sb₄I₂O₅: Detailed research findings on the specific properties and crystal structure of the Sb₄I₂O₅ stoichiometry are less prevalent in publicly available literature compared to the other mentioned compounds.
The table below summarizes key data for the well-characterized this compound stoichiometries based on available research findings.
| Chemical Formula | Common Morphology | Bandgap Energy (eV) | Key Properties & Crystal Data |
| Sb₅O₇I | Well-crystallized hexagonal particles researchgate.net | 3.25 researchgate.net | n-type semiconductor; Exhibits ferroelasticity and, in acentric polytypes, ferroelectricity. researchgate.netlibretexts.org The 2MA polytype is monoclinic (Space Group: Pc). researchgate.net |
| Sb₈O₁₁I₂ | Elongated plate-shaped particles researchgate.net | 2.85 researchgate.net | n-type semiconductor. researchgate.net |
| Sb₃O₄I | Needle-shaped particles researchgate.net | 2.16 and 2.74 researchgate.net | n-type semiconductor. researchgate.net |
| Sb₄I₂O₅ | Not widely reported | Not widely reported | Not widely reported |
Structure
2D Structure
Properties
CAS No. |
12196-43-9 |
|---|---|
Molecular Formula |
IOSb |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
antimony(3+);oxygen(2-);iodide |
InChI |
InChI=1S/HI.O.Sb/h1H;;/q;-2;+3/p-1 |
InChI Key |
LZUZSOUHLZWSGS-UHFFFAOYSA-M |
SMILES |
[O-2].[Sb+3].[I-] |
Canonical SMILES |
[O-2].[Sb+3].[I-] |
Origin of Product |
United States |
Advanced Structural Characterization and Crystal Chemistry of Antimony Iodide Oxide
Crystallographic Analysis Techniques
The determination of the crystal structure of antimony iodide oxides relies on a suite of sophisticated diffraction techniques. These methods are essential for confirming the synthesis of pure phases and for elucidating the precise arrangement of atoms within the crystal lattice.
X-ray diffraction (XRD) is a fundamental technique for the characterization of antimony iodide oxides. It is primarily used to assess the phase purity of synthesized samples and to determine their crystal structure by comparing the resulting diffraction patterns with known reference data. researchgate.net For instance, studies on compounds like Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I utilize XRD to confirm their successful synthesis. The diffraction patterns for Sb₃O₄I are indexed to an orthorhombic structure, while Sb₈O₁₁I₂ is identified with a monoclinic phase, and Sb₅O₇I corresponds to a hexagonal structure. researchgate.netresearchgate.net
The analysis involves matching the positions and intensities of the diffraction peaks to patterns in crystallographic databases. researchgate.net In some cases, such as with Sb₃O₄I and Sb₈O₁₁I₂, the similar ratios of oxide to iodide content can result in analogous XRD patterns due to similarities in their crystal unit cells. researchgate.net For antimony-based perovskites, XRD is crucial for distinguishing between the zero-dimensional (0D) dimer phase and the two-dimensional (2D) layered phase, which possess different properties and diffraction patterns. rsc.org Precise regulation of precursors can lead to layered Cs₃Sb₂ClₓI₉₋ₓ films with enhanced crystallinity and phase purity, as confirmed by XRD. rsc.org
For a more detailed structural analysis from powder diffraction data, the Rietveld refinement method is employed. This powerful technique involves fitting a calculated diffraction profile to the entire experimental powder XRD pattern, allowing for the refinement of structural parameters such as lattice constants, atomic positions, and site occupancies.
In the study of complex antimony iodide oxides, Rietveld refinement is often the final step in determining the precise crystal structure. nih.gov For example, in the structural determination of a complex hydroxyiodide, HSbOI, an initial model was first constructed using electron diffraction tomography, and the final structure was then achieved through Rietveld refinement of high-resolution synchrotron X-ray diffraction (SXRD) data. nih.govresearchgate.net This combined approach is particularly effective for materials that are not available as single crystals suitable for conventional analysis. The method has also been successfully applied to determine the crystal structures of other complex oxides, such as antimony-bearing titanite, from powder X-ray diffraction patterns. researchgate.net
When dealing with nanocrystalline materials or complex structures that yield only submicrometer-sized crystals, single-crystal X-ray diffraction is not feasible. In such cases, three-dimensional electron diffraction tomography (EDT) has emerged as a powerful alternative for ab initio structure determination. nih.govacs.org EDT involves collecting a series of electron diffraction patterns as the nanocrystal is tilted at small increments, allowing for the reconstruction of the reciprocal lattice. cuni.cz
A notable application of EDT is the structural resolution of the all-inorganic hydroxyiodide HSbOI, which forms particles smaller than 200 nm. nih.govresearchgate.net The initial structural model of its complex face-centered cubic structure, composed of large cationic and anionic clusters, was successfully constructed using EDT data. nih.gov This technique is particularly advantageous for complex, poorly crystalline, or multiphasic materials where other diffraction methods face limitations. acs.orgkrasheninnikov.de
For materials with very large unit cells, subtle structural distortions, or poor crystallinity, conventional laboratory XRD sources may not provide sufficient resolution or intensity. Synchrotron X-ray diffraction (SXRD) overcomes these limitations by using highly intense and collimated X-ray beams. nih.gov
The high resolution of SXRD is critical for resolving closely spaced diffraction peaks and detecting weak reflections, which is essential for solving and refining complex crystal structures. researchgate.net In the characterization of the complex antimony hydroxyiodide, HSbOI, the SXRD pattern contained numerous peaks at low angles that made it impossible to determine the unit cell from that data alone. nih.gov However, once an initial model was obtained via EDT, the high-quality SXRD data was indispensable for the final, precise structural refinement using the Rietveld method. nih.govresearchgate.net SXRD has also been instrumental in studying the high-pressure structural behavior of related compounds like antimony triiodide. researchgate.net
Structural Motifs and Coordination Environments
The crystal chemistry of antimony oxide iodides is characterized by diverse and often complex structural arrangements, with layered motifs being a predominant feature.
A recurring structural theme in antimony oxide iodides is the formation of layered structures. These layers are typically composed of antimony-oxygen polyhedra, with iodide anions situated between them.
Sb₅O₇I: This compound is known to exhibit polytypism, a phenomenon where different stacking sequences of the same layers result in distinct crystal structures. wikipedia.org The fundamental building block of Sb₅O₇I is an {Sb₂[Sb₃O₇]}∞⁺ cationic layer, which is separated by charge-balancing I⁻ anions. researchgate.net At least two polytypes of Sb₅O₇I, a ferroelastic α-Sb₅O₇I and a ferroelastic/ferroelectric 2MA polytype, have been identified. uni-regensburg.de
2D Perovskite Phases: Antimony-based perovskite-like materials with the general formula A₃Sb₂X₉ (where A can be Cs⁺ or methylammonium (B1206745), MA⁺, and X is a halide) can crystallize in different polymorphs. rsc.org While a zero-dimensional (0D) "dimer" structure consisting of isolated face-sharing [Sb₂I₉]³⁻ bioctahedra is common, a two-dimensional (2D) layered phase is often more desirable for certain applications. acs.orgpecuniaresearch.com This 2D structure is built from sheets of corner-sharing [SbI₆]³⁻ octahedra. rsc.orgpecuniaresearch.com The formation of the 2D layered polymorph of MA₃Sb₂I₉ has been demonstrated and is considered more suitable for photovoltaic applications than its 0D counterpart. researchgate.netmonash.edu Similarly, all-inorganic Cs₃Sb₂I₉ can form a 2D layered structure that is more favorable as a light-harvesting material than the 0D dimer phase. rsc.org
The following table summarizes the crystallographic data for several antimony iodide oxides discussed.
| Compound | Formula | Crystal System | Space Group | Reference(s) |
| Antimony Oxide Iodide | Sb₃O₄I | Orthorhombic | Not specified | researchgate.net |
| Antimony Oxide Iodide | Sb₈O₁₁I₂ | Monoclinic | Not specified | researchgate.net |
| Antimony Oxide Iodide | α-Sb₅O₇I | Not specified | Not specified | uni-regensburg.de |
| Antimony Oxide Iodide | 2MA-Sb₅O₇I | Not specified | Not specified | uni-regensburg.de |
| Antimony Oxide Iodide | Sb₅O₇I | Hexagonal | P6₃ | researchgate.net |
| Cesium Antimony Iodide | Layered Cs₃Sb₂I₉ | Trigonal (Hexagonal axes) | P3m1 | rsc.org |
| Cesium Antimony Iodide | Dimer Cs₃Sb₂I₉ | Hexagonal | P6₃/mmc | rsc.org |
| Antimony Hydroxyiodide Oxide | HSbOI | Face-Centered Cubic | Fm-3m | nih.gov |
One-Dimensional Perovskite Zig-Zag Chains (e.g., SbI₆ Octahedra)
The crystal structures of certain antimony iodide oxide compounds are characterized by one-dimensional (1D) perovskite-like zig-zag chains formed by corner-sharing SbI₆ octahedra. mdpi.com This structural motif is particularly prevalent in organic-inorganic hybrid materials. mdpi.com
A notable example is the compound MHy₂SbI₅ (where MHy is methylhydrazine), which crystallizes in two polymorphic forms, both featuring these 1D chains. mdpi.com The primary structural distinction between the polymorphs lies in the spatial arrangement of the [SbI₅]²⁻∞ chains. mdpi.com This arrangement influences the material's thermal behavior, with one polymorph being stable and the other undergoing temperature-induced phase transitions. mdpi.com The 5s² electron pairs of the Sb(III) ions within these chains are responsible for the red photoluminescence observed in these materials. mdpi.com
The general formula R₂SbI₅ is common for hybrids exhibiting these 1D zig-zag chains of corner-sharing SbI₆ octahedra. mdpi.com These materials have garnered significant interest due to their potential for functional applications, including strong second-harmonic generation, ferroelectricity, and switchable dielectric properties. mdpi.com
Polyoxocationic Antimony Oxide Clusters (e.g., [H₁₀.₇Sb₃₂.₁O₄₄])
A significant discovery in the field has been the identification of a complex all-inorganic hydroxyiodide, [H₁₀.₇Sb₃₂.₁O₄₄][H₂.₁Sb₂.₁I₈O₆][Sb₀.₇₆I₆]₂·25H₂O (HSbOI), which features a large, positively charged polyoxocationic antimony oxide cluster. nih.govnih.gov This finding is notable because the majority of known metal-oxo clusters (polyoxometalates) are anionic. nih.govnih.govkyoto-u.ac.jp
The structure of HSbOI is a face-centered cubic lattice of the cationic [H₁₀.₇Sb₃₂.₁O₄₄]¹⁹.⁰⁺ (HSbO) clusters, with two types of anionic clusters, [H₂.₁Sb₂.₁I₈O₆]¹¹.⁶⁻ and [Sb₀.₇₆I₆]³.⁷⁻, occupying the interstitial spaces. nih.gov The HSbO cluster itself has a complex composition, consisting of an inner shell and an outer shell. nih.gov The presence of acidic protons on the surface of this cationic cluster, a result of substantial Sb³⁺ deficiencies, imparts it with properties as a solid acid catalyst. nih.govnih.gov
The intricate structure of this submicrometer-sized compound was determined using advanced techniques like electron diffraction tomography and powder Rietveld refinement. nih.govnih.gov The discovery of such cationic clusters containing heavy main group elements opens new avenues for exploration and functionalization in materials science. nih.govnih.gov
Table 1: Structural Units in the Polyoxocationic Cluster Compound HSbOI
| Structural Unit | Formula | Charge | Role in Crystal Lattice |
|---|---|---|---|
| Cationic Cluster | [H₁₀.₇Sb₃₂.₁O₄₄] | +19.0 | Forms a face-centered cubic lattice |
| Anionic Cluster 1 | [H₂.₁Sb₂.₁I₈O₆] | -11.6 | Occupies octahedral interstitial sites |
Zero-Dimensional Dimeric Units (e.g., in perovskite derivatives)
In contrast to the extended one-dimensional chains, another common structural motif in antimony iodide oxides, particularly in perovskite derivatives with A₃M₂X₉ stoichiometry, is the zero-dimensional (0D) dimeric unit. researchgate.netmonash.edu These structures consist of discrete, isolated bioctahedral units, often [Sb₂I₉]³⁻, where two SbI₆ octahedra share a face. researchgate.netacs.orgresearchgate.net
This 0D arrangement is frequently observed in hybrid organic-inorganic compounds. acs.orgresearchgate.net For instance, compounds with the general formula R₃Sb₂I₉ often adopt a hexagonal P6₃/mmc space group where the discrete [Sb₂I₉]³⁻ bioctahedra are surrounded by organic cations. researchgate.net The dimensionality of the anionic substructure, whether it is 0D, 1D, or 2D, plays a critical role in determining the material's physicochemical properties. researchgate.netresearchgate.net
Notably, ferroelectric behavior in antimony-based organic-inorganic hybrids is predominantly found in compounds with 0D discrete bioctahedral units or 2D layered structures. acs.orgresearchgate.net The specific dimensionality is influenced by factors such as the choice of the organic cation and the halide. acs.org While many iodobismuthates(III) form 0D clusters, antimony-based systems also readily adopt this configuration. researchgate.net
Polymorphism and Phase Transition Behavior
Temperature-Induced Polymorphic Transformations (e.g., in organic-inorganic hybrids)
Organic-inorganic hybrid antimony iodides often exhibit complex thermal behavior, including temperature-induced polymorphic transformations and phase transitions. mdpi.comresearchgate.net A prime example is MHy₂SbI₅, which exists as two polymorphs. mdpi.com One polymorph is stable and shows no phase transitions upon temperature changes. mdpi.com The other, however, undergoes a reversible, first-order phase transition at low temperatures (around 222 K/227 K on cooling/heating) and a reconstructive phase transition to the first polymorph at higher temperatures (above 370 K). mdpi.com These transitions are linked to changes in the arrangement of the [SbI₅]²⁻∞ chains and the ordering of the organic cations. mdpi.com
Similarly, hybrid compounds like (C₃H₅N₂)₃[Sb₂I₉] (ImIA) also display multiple solid-solid structural phase transitions as a function of temperature. researchgate.net These materials often adopt a high-symmetry hexagonal structure (P6₃/mmc) at high temperatures, where the organic cations are dynamically disordered. researchgate.net Upon cooling, they transition to lower-symmetry phases, such as orthorhombic Cmcm, driven by the ordering of these cations. researchgate.net These transitions are often reversible and can be characterized by thermal hysteresis. researchgate.net
Table 2: Phase Transition Temperatures in Selected Hybrid Antimony Iodides
| Compound | Transition Temperature(s) | Nature of Transition | High-Temperature Phase Symmetry | Low-Temperature Phase Symmetry |
|---|---|---|---|---|
| MHy₂SbI₅ (Polymorph II) | ~225 K (cooling); >370 K | Reversible low-T transition; Reconstructive high-T transition to Polymorph I | Monoclinic | Lower symmetry (twinned) |
Phase Stability and Environmental Degradation (e.g., against heat and moisture)
The stability of this compound phases against environmental factors like heat and moisture is a critical aspect for their potential applications. researchgate.netmonash.edunju.edu.cn For instance, in the case of methylammonium antimony iodide (MA₃Sb₂I₉), which can exist in both a 0D dimer and a 2D layered phase, stability is a key concern. researchgate.netmonash.edu The 2D layered phase, while more desirable for photovoltaic applications, can be susceptible to moisture. monash.edu In situ X-ray diffraction studies have shown that exposure to 75% relative humidity for several hours can cause the 2D structure to rearrange and partially convert to the 0D dimer phase. monash.edu
However, some antimony-based compounds show good thermal stability. The 2D layered MA₃Sb₂I₉ phase has been confirmed to be stable at high temperatures, such as at 80°C and 130°C for extended periods. monash.edu In all-inorganic perovskites like CsPbI₂Br, doping with antimony (Sb³⁺) has been shown to enhance both thermal and moisture tolerance. nju.edu.cn The incorporation of Sb³⁺ can stabilize the crystal structure, even at high temperatures, and improve the material's resistance to degradation in humid environments. nju.edu.cn The formation of protective capping layers, such as SbₓOᵧIₑ, has also been suggested as a mechanism for preventing oxidation on the surface of antimony nanoparticles. wiley.com
Correlation between Structure and Ferroelastic/Ferroelectric Properties
A strong correlation exists between the crystal structure of antimony iodide oxides and their ferroic properties, specifically ferroelasticity and ferroelectricity. acs.orguni-regensburg.detandfonline.com Ferroelectricity, the property of having a spontaneous electric polarization that can be reversed by an external electric field, is often linked to the dimensionality of the anionic framework. acs.orgresearchgate.net In hybrid antimony iodides, ferroelectric behavior is predominantly observed in compounds with 0D discrete bioctahedral units and 2D layered structures. acs.orgresearchgate.net For example, (CH₃C(NH₂)₂)₃[Sb₂I₉] (AIA), which has a 0D structure of discrete bioctahedral units, is ferroelectric. acs.org
Ferroelasticity, a mechanical analogy to ferroelectricity where a material exhibits a spontaneous strain that can be reoriented by an applied stress, is also a common feature. tandfonline.com The presence of domain walls, whose orientations are determined by the symmetry of the prototypic and ferroelastic phases, is a characteristic of ferroelastic materials. tandfonline.com In the Sb₅O₇I family of compounds, all known polytypes undergo structural phase transitions and are ferroelastic in their low-temperature phases. uni-regensburg.de Some acentric polytypes, like 2MA-Sb₅O₇I, are both ferroelectric and ferroelastic. uni-regensburg.de The ferroelasticity in these materials arises from the coupling of the order parameter of the phase transition to the elastic deformation tensor. uni-regensburg.de In ferroelectric-ferroelastic materials, an electric field can also be used to orient the ferroelastic domains. uni-regensburg.de
Spectroscopic Investigations of Electronic and Vibrational Properties
Optical Absorption and Emission Spectroscopy
Optical spectroscopy probes the electronic transitions within the material. By analyzing how light is absorbed and emitted, it is possible to map out the electronic band structure, including the energy gap between the valence and conduction bands.
UV-Visible absorption spectroscopy is a primary technique for examining the optical properties of semiconductors. For powdered or opaque samples, diffuse reflectance UV-Vis (DR-UV-Vis) spectroscopy is employed. In this method, the reflected light from the sample is collected and converted using the Kubelka-Munk function to obtain a spectrum analogous to an absorbance spectrum. ornl.govdntb.gov.ua
Studies on different phases of antimony oxide iodides, such as Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I, have utilized DR-UV-Vis to estimate their bandgap values. uni-regensburg.de The spectra show that as the synthesis temperature increases, which also corresponds to an increase in the oxygen content in the final product, the absorption edge shifts toward shorter wavelengths. uni-regensburg.de This indicates a widening of the bandgap with changing stoichiometry. For instance, the color of the synthesized powders changes from yellowish (Sb₃O₄I) to greenish (Sb₈O₁₁I₂) and finally to white (Sb₅O₇I) as the oxygen content increases, which is a direct visual confirmation of the absorption edge shift. researchgate.net
Photothermal Deflection Spectroscopy (PDS) is a highly sensitive technique used to measure very small absorption coefficients, particularly in the sub-bandgap region. researchgate.netresearchgate.netekb.eg This allows for the detection of weak absorption features related to defect states and electronic disorder within the material. renishaw.com The method relies on detecting the deflection of a probe laser beam caused by changes in the refractive index of a medium surrounding the sample, which is heated by the absorption of light. researchgate.net
While specific PDS studies on antimony iodide oxide (SbIO) were not found in the surveyed literature, the technique has been successfully applied to related antimony compounds, demonstrating its utility. For example, in amorphous films of the perovskite-related compound (CH₃NH₃)₃Sb₂I₉, PDS was used to determine a peak absorption coefficient of approximately 10⁵ cm⁻¹ and an optical band gap of 2.14 eV. osti.gov In antimony selenide (B1212193) (Sb₂Se₃), PDS measurements identified an indirect bandgap of 1.12 eV. ekb.eg These examples highlight the capability of PDS to precisely determine optical band gaps and quantify low-level absorption, which would be invaluable for characterizing defect structures in this compound. ekb.egosti.gov
Photoluminescence (PL) spectroscopy involves exciting a material with photons of sufficient energy to create electron-hole pairs, and then measuring the spectrum of the light emitted as these pairs recombine. This provides information about the electronic transitions, including the band gap and the presence of defect-related energy levels.
Specific photoluminescence studies on simple antimony iodide oxides were not prominent in the available research. However, analysis of related materials provides insight into the expected behavior. For the lead-free perovskite-related compound (CH₃NH₃)₃Sb₂I₉, a photoluminescence emission peak is observed at 1.58 eV. osti.gov In other antimony-based materials like antimony sulpho-iodide (SbSI), photoluminescence spectroscopy has been used to study its optical properties and phase transitions. researchgate.net These studies indicate that PL spectroscopy is a powerful tool for investigating the radiative recombination pathways in antimony-containing compounds, which could be applied to understand the electronic quality of this compound.
The nature of the electronic band gap—whether direct or indirect—is a critical parameter for optoelectronic applications. This is typically determined from optical absorption data by constructing a Tauc plot. The analysis of diffuse reflectance UV-Vis spectra for various antimony oxide iodides has revealed their band gap energies. uni-regensburg.de
For a series of antimony oxide iodides, the direct band gaps were estimated to increase with higher oxygen content. uni-regensburg.de One study reported two distinct direct bandgap values for Sb₃O₄I, potentially related to different phases present in the sample. uni-regensburg.de The compound Sb₅O₇I has been identified as having the largest direct optical energy gap among reported ternary oxyiodides, with a value of 3.22 eV. nih.gov
The concept of a "semi-direct" band gap, where both direct and indirect transitions are possible and close in energy, has been discussed for related materials like the 2D layered perovskite MA₃Sb₂I₉. mdpi.com This material was found to have a direct transition at 2.1 eV and an indirect transition at 2.0 eV. mdpi.com Materials that benefit from both strong absorption (characteristic of a direct gap) and potentially longer carrier lifetimes (associated with an indirect gap) are of great interest. mdpi.com
Table 1: Experimentally Determined Band Gaps of Antimony Oxide Iodides
| Compound | Band Gap Type | Band Gap (eV) | Source(s) |
|---|---|---|---|
| Sb₃O₄I | Direct | 2.16, 2.74 | uni-regensburg.de |
| Sb₈O₁₁I₂ | Direct | 2.85 | uni-regensburg.de |
| Sb₅O₇I | Direct | 3.25 | uni-regensburg.de |
| Sb₅O₇I | Direct | 3.22 | nih.gov |
The Urbach tail is an exponential edge observed in the absorption spectra of many semiconductor materials, just below the main band edge. The width of this tail is characterized by the Urbach energy (Eᵤ), which is a measure of the total energetic disorder in the material arising from structural defects, thermal vibrations, and impurities. A larger Urbach energy indicates a higher degree of disorder.
Direct analysis of the Urbach tail energy for simple antimony iodide oxides is not available in the cited literature. However, studies on related antimony-based materials illustrate the utility of this analysis. For amorphous (CH₃NH₃)₃Sb₂I₉, the Urbach tail energy was found to be 62 meV, indicating a substantial amount of energetic disorder. osti.gov In antimony selenide (Sb₂Se₃), the Urbach energy was determined to be a much lower 21.1 meV. ekb.eg This type of analysis would be critical for assessing the crystalline quality and defect density of this compound materials.
Vibrational Spectroscopy for Lattice Dynamics and Bond Characterization
Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are used to probe the phonon modes of a crystal lattice. The frequencies of these modes are determined by the atomic masses and the strength of the chemical bonds, providing a fingerprint of the material's structure and bonding characteristics.
Raman spectroscopy has been effectively used to characterize different antimony oxide iodide compounds. researchgate.netnih.gov The spectra reveal distinct vibrational modes corresponding to the different chemical bonds within the structures. A key finding is the identification of a Raman shift at approximately 65 cm⁻¹ in Sb₃O₄I, which is assigned to the Sb-I (antimony-iodine) vibration. researchgate.netnih.gov Other bands observed at higher frequencies, such as 103 cm⁻¹ and 298 cm⁻¹, are attributed to vibrations within the orthorhombic antimony oxide framework. researchgate.netnih.gov For Sb₈O₁₁I₂, which is synthesized at a higher temperature, similar Raman bands are observed, but with increased intensity, suggesting improved crystallinity. researchgate.netnih.gov These spectroscopic studies provide direct evidence of the bonding environment and help to confirm the phase purity of the synthesized materials. researchgate.netnih.gov The study of lattice dynamics through these techniques is crucial for understanding thermal properties and structural stability. uni-regensburg.de
Table 2: Observed Raman Shifts for Antimony Oxide Iodides
| Compound | Raman Shift (cm⁻¹) | Assignment | Source(s) |
|---|---|---|---|
| Sb₃O₄I | 65 | Sb-I vibration | researchgate.netnih.gov |
| 103 | Orthorhombic Sb-O structure | researchgate.netnih.gov | |
| 298 | Orthorhombic Sb-O structure | researchgate.netnih.gov | |
| Sb₈O₁₁I₂ | Similar bands to Sb₃O₄I | Sb-I and Sb-O vibrations | researchgate.net |
Raman Spectroscopy (e.g., for Sb-I and Sb-O Vibrations)
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing insights into its chemical structure, composition, and crystal lattice. In the study of antimony oxide iodides, Raman spectra reveal distinct bands corresponding to the vibrations of antimony-oxygen (Sb-O) and antimony-iodine (Sb-I) bonds.
Research on various antimony oxide iodide compositions, such as Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I, has shown that they share similar Raman features. researchgate.net For Sb₃O₄I, a specific Raman shift observed at 65 cm⁻¹ is attributed to the Sb-I vibration, while shifts at 103 cm⁻¹ and 298 cm⁻¹ are assigned to the antimony oxide portion of the structure. researchgate.net This allows for the clear identification and characterization of the different bonding environments within the compound.
In more complex structures, like the ferroelectric/ferroelastic polytype 2MA of Sb₅O₇I, polarized Raman spectra have been used to assign several spectral lines to Sb-O and Sb-I vibrations. uni-regensburg.de Temperature-dependent Raman studies on this material also revealed changes in the spectra associated with its structural phase transition at 438 K, demonstrating the technique's utility in analyzing dynamic crystalline properties. uni-regensburg.de
The table below summarizes characteristic Raman shifts observed for different antimony oxide iodide compounds.
| Compound | Raman Shift (cm⁻¹) | Assignment |
| Sb₃O₄I | 65 | Sb-I vibration |
| 103 | Antimony Oxide Structure | |
| 298 | Antimony Oxide Structure | |
| Sb₈O₁₁I₂ | Similar bands to other antimony oxide iodides | - |
| Sb₅O₇I | Similar bands to other antimony oxide iodides | - |
Infrared (IR) Spectroscopy (e.g., Far-IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its molecular vibrations. It serves as a complementary technique to Raman spectroscopy. For compounds containing heavy atoms like antimony and iodine, the vibrational frequencies are often low, falling into the Far-Infrared (Far-IR) region of the electromagnetic spectrum, which is typically defined as below 400 cm⁻¹. unibo.it
The Far-IR region is particularly useful for observing the stretching and bending modes of metal-halogen and metal-oxide bonds. unibo.it While specific Far-IR studies on this compound are not extensively detailed in the provided literature, analysis of related compounds provides valuable insight. For instance, in antimony(III) oxide (Sb₂O₃), a precursor to this compound, vibrational bands below 460-360 cm⁻¹ are attributed to the deformation of Sb-O-Sb bonds. researchgate.net These heavy atom vibrations are precisely the type of features that Far-IR spectroscopy is well-suited to detect. unibo.it
Nuclear Inelastic Scattering (NIS) and Nuclear Forward Scattering (NFS) for Phonon Spectroscopy
Nuclear Inelastic Scattering (NIS) and Nuclear Forward Scattering (NFS) are advanced synchrotron-based techniques that offer element-specific insights into the vibrational and magnetic properties of materials. osti.gov
NIS, also known as Nuclear Resonant Inelastic X-ray Scattering (NRIXS), is a phonon spectroscopy method that measures the phonon-assisted nuclear resonance absorption by a Mössbauer-active element. osti.gov This technique allows for the direct determination of the element-projected (or partial) phonon density of states (pDOS). For an antimony-containing compound, NIS can specifically probe the vibrational modes involving the antimony atoms. osti.govnih.govresearchgate.net
NFS, also called Synchrotron Mössbauer Spectroscopy, is a hyperfine spectroscopy technique that provides Mössbauer spectral information, such as isomer shifts and quadrupole splittings, in the time domain. osti.govosti.gov
These techniques have been successfully applied to study the lattice dynamics of antimony oxides like α-Sb₂O₃ and β-Sb₂O₃. osti.govnih.govresearchgate.net In those studies, NIS was crucial for investigating the vibrational modes of antimony, while NFS provided structural information via hyperfine parameters. osti.govosti.gov The application of NIS and NFS to this compound would similarly enable a detailed, antimony-specific understanding of its lattice dynamics.
Inelastic Neutron Scattering (INS) for Oxygen Vibrational Modes
Inelastic Neutron Scattering (INS) is a powerful technique for studying atomic vibrations in materials. acs.org Unlike optical spectroscopy methods (Raman and IR), INS has no selection rules, meaning all vibrational modes are, in principle, active and measurable. epj-conferences.org Neutrons interact directly with the atomic nuclei, and the technique is particularly sensitive to the vibrations of lighter elements like oxygen due to their large neutron scattering cross-section. osti.govresearchgate.net
In studies of antimony oxides, INS has been used to obtain information on oxygen vibrational modes, complementing the antimony-specific data from NIS. osti.govnih.gov This combined approach provides a complete picture of the lattice dynamics. For instance, in α-Sb₂O₃, INS experiments helped to unambiguously identify an Sb-O-Sb wagging mode. researchgate.net Given its sensitivity to oxygen, INS would be an ideal method for characterizing the oxygen vibrational modes within the crystal lattice of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ntu.edu.twresearchgate.net The analysis of antimony-containing oxides presents a well-known challenge due to the energetic overlap of the Sb 3d₅/₂ photoemission line and the O 1s line, which both appear at a binding energy of approximately 530-531 eV. conicet.gov.artandfonline.com
To resolve this, spectra deconvolution procedures are employed, often by fixing the area ratio of the Sb 3d₃/₂ to Sb 3d₅/₂ peaks (theoretically 2:3) and their spin-orbit splitting energy (9.3 eV for antimony). conicet.gov.ar This allows for the accurate quantification of the O/Sb atomic ratio. Studies on anodically grown antimony oxide films have used this method to confirm an Sb₂O₃ stoichiometry. conicet.gov.ar
XPS is also crucial for determining the oxidation state of antimony. However, the chemical shift in binding energy between Sb(III) and Sb(V) can be very small and difficult to resolve. tandfonline.com In such cases, the valence band spectrum can be used for identification. Sb(III) compounds, like Sb₂O₃, exhibit characteristic peaks in the valence band region (around 4.0 eV and 12.0 eV) that arise from its stereochemically active 5s² lone pair electrons, which are absent in Sb(V) compounds. tandfonline.com This makes XPS a critical tool for confirming the Sb(III) oxidation state in this compound.
The table below lists typical binding energies for antimony and oxygen species relevant to the analysis of this compound.
| Element | Spectrum | Species | Binding Energy (eV) |
| Antimony | Sb 3d₅/₂ | Sb⁰ (metal) | ~528.3 |
| Sb³⁺ (in Sb₂O₃) | ~530.2 | ||
| Sb⁵⁺ (in Sb₂O₅) | ~530.6 | ||
| Oxygen | O 1s | O²⁻ (in oxide lattice) | ~530.0 |
Scanning Probe Microscopy for Surface and Local Electronic Properties
Scanning Tunneling Spectroscopy (STS) for Density of States
Scanning Tunneling Spectroscopy (STS) is a powerful extension of Scanning Tunneling Microscopy (STM) that provides information about the local density of electronic states (LDOS) of a surface with atomic resolution. wikipedia.org In STS, the STM tip is held at a fixed position while the bias voltage between the tip and the sample is swept, and the resulting tunneling current (I) is measured. The derivative of this current with respect to voltage (dI/dV) is directly proportional to the sample's LDOS at the energy corresponding to the applied voltage. wikipedia.org
This technique allows for the direct measurement of the electronic band structure at specific locations on a material's surface, including the valence band maximum, conduction band minimum, and the band gap. wikipedia.orgresearchgate.net While specific STS studies on this compound were not found, the technique has been successfully applied to other antimony-containing materials. For example, STS has been used to measure the LDOS on the cleaved (111) surface of antimony crystals researchgate.net and to determine the energy-level diagrams of heterojunctions in solar cells containing antimony dopants. acs.org Therefore, STS is a highly suitable technique for characterizing the local electronic properties and determining the band gap of this compound surfaces.
Kelvin Probe Force Microscopy (KPFM) for Surface Potential
Kelvin Probe Force Microscopy (KPFM) is a powerful non-contact scanning probe technique used to map the work function or surface potential of a material at the nanoscale. scientaomicron.combeilstein-journals.org It measures the contact potential difference (CPD) between a conductive atomic force microscope (AFM) tip and the sample surface. scientaomicron.com This technique is invaluable for understanding the electronic properties of semiconductor surfaces and interfaces, which is critical for devices like solar cells and sensors. beilstein-journals.orgresearchgate.net
While there are no specific KPFM studies available in the search results for antimony oxide iodides, the application of this technique to similar antimony-based materials demonstrates its potential. For instance, KPFM has been used to investigate the surface potential and Fermi level of antimony triselenide (Sb2Se3) and silver-bismuth-iodide thin films for solar cell applications. researchgate.netresearchgate.net In such studies, KPFM can reveal variations in surface potential across different grains or domains, providing insights into charge separation and recombination processes at the material's surface. researchgate.net For antimony oxide iodides, KPFM could be employed to study how the surface potential varies with composition (the ratio of oxide to iodide) and how it is affected by environmental factors or surface treatments, which would be crucial for their application in photoelectrochemical cells. researchgate.net
Conductive Atomic Force Microscopy (C-AFM) for Local Conductivity
Conductive Atomic Force Microscopy (C-AFM) is a mode of AFM that simultaneously maps the topography and the local electrical conductivity of a sample. wikipedia.org A conductive AFM tip is scanned in contact with the surface, and a bias voltage is applied between the tip and the sample, allowing for the measurement of the current flowing through the tip. wikipedia.org This provides a high-resolution map of the conductivity variations across the material's surface.
Direct C-AFM investigations on antimony oxide iodides were not found in the provided search results. However, studies on other antimony oxides highlight the utility of this technique. For example, C-AFM, specifically peak force tunneling AFM (PF-TUNA), was used to characterize the insulating properties and measure the current-voltage characteristics of ultrathin antimony oxide (SbO1.93) single crystals. researchgate.netresearchgate.net This allowed for the identification of local current pathways and the assessment of the material's dielectric properties at the nanoscale. researchgate.netresearchgate.net
For the family of antimony oxide iodides, C-AFM could be instrumental in understanding the local charge transport properties. Given that these materials are n-type semiconductors, C-AFM could visualize the conductivity of individual needle-shaped or plate-shaped particles, identify defects or grain boundaries that may impede or enhance charge transport, and correlate the local electronic properties with the material's morphology and composition. researchgate.net This information is essential for optimizing their performance in electronic and optoelectronic devices.
Theoretical and Computational Studies of Antimony Iodide Oxide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for electronic structure calculations in solid-state physics and materials science. tuwien.ac.at Due to its balance of computational cost and accuracy, DFT is well-suited for investigating the properties of semiconductor materials, including antimony iodide oxide systems. tuwien.ac.at It allows for the quantum mechanical simulation of systems containing up to several thousand atoms. tuwien.ac.at
The electronic band structure determines the fundamental electronic and optical properties of a material. DFT calculations are widely used to predict these properties. However, standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to systematically underestimate the band gap of semiconductors and insulators. udel.eduaps.orgresearchgate.netaps.org
More advanced methods are required for accurate band gap prediction. udel.eduaps.org Hybrid functionals, such as HSE06, which mix a portion of exact Fock exchange with a GGA functional, often yield band gap values in much better agreement with experimental results. udel.eduaps.orgresearchgate.netaps.org For instance, in studies of oxide perovskites, a systematic band gap correction of approximately 1.5 eV was found when moving from GGA to HSE06 calculations. aps.orgresearchgate.netaps.org This correction typically involves a downward shift of the valence band by about 1.0 eV and an upward shift of the conduction band by about 0.5 eV. aps.orgresearchgate.net
For related antimony systems, such as 2D antimony oxides, DFT calculations using hybrid functionals have shown that the electronic band gap can be tuned by the degree of oxidation, with predicted values ranging from 2.0 eV to 4.9 eV. swan.ac.uk Similar calculations for this compound would be essential to determine its band gap and the nature of its electronic transitions (direct or indirect).
Table 1: Comparison of Band Gaps in Antimony Oxide Systems Calculated with DFT This table is illustrative of calculations on related antimony oxide systems.
| Compound/Configuration | Calculated Band Gap (eV) | Type of Band Gap | Reference |
|---|---|---|---|
| Monolayer Sb₂O₂ | 2.0 | - | swan.ac.uk |
| Monolayer Sb₂O₃ | 4.9 | - | swan.ac.uk |
| Bilayer (Sb₂O₂)∥ | 1.7 | Indirect | swan.ac.uk |
| Bilayer (Sb₂O₂)⊥ | 1.9 | - | swan.ac.uk |
| Bilayer (Sb₂O₃)∥ | 4.3 | Indirect | swan.ac.uk |
| Bilayer (Sb₂O₃)⊥ | 4.6 | - | swan.ac.uk |
Carrier mobility is a critical parameter for electronic and optoelectronic device performance. DFT can be used as a starting point to calculate electron and hole mobilities. One common theoretical framework is the Marcus theory of charge transfer. To apply this, one would first use DFT to calculate key parameters such as the reorganization energies for both holes and electrons and the electronic coupling (transfer integral) between adjacent molecular units or sites in the crystal lattice. researchgate.net The reorganization energy corresponds to the energy required to distort the geometry of a molecule or unit from its neutral state to its ionized state without the electron transfer occurring. researchgate.net The electronic coupling is related to the splitting of the Highest Occupied Molecular Orbital (HOMO) for holes or the Lowest Unoccupied Molecular Orbital (LUMO) for electrons between interacting units. researchgate.net These parameters, along with the distance between charge transfer sites, are then used in the Marcus mobility equation to estimate the charge carrier mobility. researchgate.net
DFT calculations are highly reliable for determining the stable crystal structures and energetics of materials. chemrxiv.org By starting with a proposed crystal structure for this compound, DFT can be used to perform a full structural optimization, relaxing the positions of all atoms and the dimensions of the unit cell until the forces on the atoms are minimized and the system reaches its lowest energy state.
Furthermore, DFT can be used to assess the thermodynamic stability of different potential phases or stoichiometries. This is achieved by calculating the formation energy of each structure. For example, in a study of amorphous antimony oxides, the formation energies of different amorphous and crystalline phases (e.g., a-Sb₂O₃, α-Sb₂O₃, β-Sb₂O₃) were calculated with respect to the chemical potential of oxygen to construct a phase diagram and determine their relative stability. arxiv.org A similar approach for this compound would involve calculating the formation energies of various possible crystal structures to predict the most stable form.
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This effect is particularly significant in materials containing heavy elements like antimony and iodine. aps.orgvu.nl SOC can have a profound impact on the electronic band structure by splitting energy bands that would otherwise be degenerate. bose.res.in
In some materials, particularly 5d transition metal oxides, strong SOC can fundamentally alter the electronic ground state, leading to novel spin-orbit entangled states, such as the J=3/2 state, which cannot be described by models that neglect this interaction. aps.orgarxiv.org For semiconductors, SOC typically leads to a splitting of the valence band and can cause a reduction in the band gap. rsc.org For this compound, including SOC in DFT calculations is essential for an accurate description of the electronic states near the Fermi level, which in turn affects the band gap, optical properties, and carrier effective masses.
Defect Chemistry Modeling
All crystalline materials contain defects, which can significantly influence their properties. Defect chemistry modeling uses computational methods to predict the types of defects that are most likely to form and their concentrations under different conditions.
Intrinsic point defects in a compound like this compound would include vacancies (V_Sb, V_I, V_O), interstitials (Sb_i, I_i, O_i), and antisites (e.g., Sb replacing I, Sb_I, or I replacing Sb, I_Sb). The likelihood of forming a specific defect is determined by its formation energy.
The formation energy of a defect in a particular charge state (q) is calculated using the following general formula :
E_f(D^q) = E_tot(D^q) - E_tot(perfect) - Σ n_iμ_i + q(E_VBM + E_F)
where:
E_tot(D^q) is the total energy of the supercell containing the defect.
E_tot(perfect) is the total energy of the defect-free supercell.
n_i is the number of atoms of element i added to (n > 0) or removed from (n < 0) the supercell to create the defect.
μ_i is the chemical potential of element i. The chemical potentials are variables that depend on the experimental synthesis conditions (e.g., "Iodine-rich" or "Oxygen-poor").
E_VBM is the energy of the valence band maximum of the perfect crystal.
E_F is the Fermi level, which represents the energy of electrons in the material and can range from the valence band maximum to the conduction band minimum.
The slope of the formation energy as a function of the Fermi level indicates the charge state of the defect. researchgate.net By plotting the formation energies for all relevant defects, one can determine which defects are most stable for a given Fermi level and under specific chemical potential conditions. mdpi.com For example, studies on transparent conducting oxides show that under O-poor conditions, oxygen vacancies are often the most favorable defects, while under O-rich conditions, metal vacancies dominate. ucl.ac.uk
Table 2: Illustrative Formation Energies of Intrinsic Defects in Neptunium Dioxide (NpO₂) under Anoxic Conditions This table, based on data for NpO₂, illustrates how defect formation energies are calculated and depend on the specific defect pair and composition. A similar theoretical approach would be used for this compound.
| Defect Type | Defect Composition | Formation Energy (eV) | Reference |
|---|---|---|---|
| Schottky Defect | {V_Np³⁻: 3V_O⁺} | 0.17 | mdpi.com |
| Schottky Defect | {2V_Np³⁻: 3V_O²⁺} | -0.76 | mdpi.com |
| Schottky Defect | {V_Np⁴⁻: 2V_O²⁺} | -2.04 | mdpi.com |
| Frenkel Defect | {V_O²⁺: O_i²⁻} | Negative | mdpi.com |
| Antisite Defect | {O_Np⁵⁺: Np_O⁵⁻} | 2.11 | mdpi.com |
| Antisite Defect | {O_Np⁶⁺: Np_O⁶⁻} | 1.36 | mdpi.com |
Energy Levels of Defect States within the Bandgap
Detailed computational studies identifying specific point defects (e.g., antimony vacancies, oxygen vacancies, iodine interstitials) and their corresponding energy levels within the bandgap of this compound are not available in the reviewed literature.
Theoretical Approaches to Defect Passivation and Tolerance
Theoretical and computational modeling focused on strategies for passivating defects in this compound, or analyses of its intrinsic defect tolerance, could not be found in the available research.
Ab Initio Calculations for Spectroscopic Features and Potential Energy Curves
There is a lack of published ab initio studies detailing the calculated spectroscopic features or potential energy curves for this compound.
Research on Functional Applications of Antimony Iodide Oxide Materials
Optoelectronic Devices
Antimony iodide and its derivatives are being explored for a range of optoelectronic applications due to their favorable semiconductor properties. samaterials.com These materials can be synthesized to form high-quality thin films, a crucial aspect for the fabrication of devices like photodetectors, solar cells, and light-emitting diodes (LEDs). samaterials.com
Photodetectors and Infrared Detectors
Antimony-based materials are promising for the development of photodetectors, which convert light into electrical signals. nanorh.comacs.org Antimony iodide (SbI₃) nanoparticles, for instance, are utilized in photodetectors for applications in imaging and optical communications. nanorh.com The sensitivity of these materials to light makes them suitable for detecting weak light signals. acs.org
In the realm of infrared detection, antimonide-based materials are well-established. semi.ac.cn Indium antimonide (InSb) is a key material in this area, known for its narrow bandgap which allows for the detection of a wide infrared spectrum. wiley.com Research into GaSb/GaInSb heterojunction nanowires has demonstrated their potential for high-performance, room-temperature near-infrared photodetectors. acs.org While not oxides, these related antimony compounds highlight the versatility of antimony in photodetection across different spectral ranges.
Key performance metrics for a self-powered antimony sulfide (B99878) (Sb₂S₃) photodetector are presented in the table below, showcasing its potential for weak light detection. acs.org
| Parameter | Value |
| Responsivity (at 1 μW cm⁻²) | 3.41 A W⁻¹ |
| Detectivity (at 1 μW cm⁻²) | 2.84 × 10¹³ Jones |
| Response Speed | 15 μs |
Solar Cells and Photovoltaic Applications
The drive to find non-toxic and stable alternatives to lead-based perovskites has positioned antimony-based materials as strong contenders in solar cell technology. aaru.edu.joacs.org Their excellent stability and unique optoelectronic properties make them viable candidates for commercial photovoltaic applications. aaru.edu.jouns.ac.id
Methylammonium (B1206745) antimony iodide (MA₃Sb₂I₉) has garnered significant attention as a lead-free perovskite-like material for solar cells due to its excellent stability and favorable optical properties. mdpi.com Researchers have investigated its potential as a light-absorbing layer, demonstrating its suitability for photovoltaic applications. mdpi.comacs.org While the power conversion efficiencies (PCEs) of early devices were modest, ongoing research continues to improve their performance. aaru.edu.jomdpi.com For example, a simulated device with a FTO/TiO₂/MA₃Sb₂I₉/spiro-OMeTAD structure showed a potential efficiency of 14.92%. mdpi.com
The table below summarizes the photovoltaic parameters of some reported antimony-based perovskite solar cells.
| Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Reference |
| (CH₃NH₃)₃Sb₂I₉ | 0.49% | - | - | aaru.edu.jo |
| MA₃Sb₂I₉ (dimer phase) | 2.04% | - | 5.14 mA/cm² | mdpi.com |
| MA₃Sb₂I₉ (layered phase) | 2.19% | - | 4.63 ± 0.41 mA/cm² | mdpi.com |
| Cs₃Sb₂I₉ | 1.2% | - | - | tuni.fi |
| FACl-Cs₃Sb₂I₉ | 1.66% | - | - | mdpi.com |
| CsBi₂.₇Sb₀.₃I₁₀ | 0.82% | - | - | acs.org |
The performance of antimony-based solar cells is heavily influenced by the morphology and crystallinity of the thin film. acs.org Controlling the crystallization process is crucial for obtaining high-quality films with uniform grain sizes and fewer defects. acs.orgnih.gov For instance, the incorporation of antimony in CsBi₃I₁₀ has been shown to modulate crystallization kinetics, leading to denser films with enhanced light absorbance. acs.org
The growth temperature and the use of additives can significantly affect the film's morphology and, consequently, the device's efficiency. nrel.gov Research on chiral halide perovskites has shown that the banded morphology of the film can be controlled by the growth temperature, which in turn affects the material's chiroptical behavior. nrel.gov Similarly, the addition of substances like methylammonium chloride (MACl) can influence the crystallization dynamics and promote the desired crystal orientation in perovskite films. mdpi.com
Defects in the perovskite crystal structure can act as traps for charge carriers, hindering the performance of solar cells. acs.orgrsc.org Therefore, strategies to passivate these defects are essential for improving efficiency and stability. acs.orgresearchgate.net One approach involves the incorporation of chlorine, which has been shown to passivate defects in antimony-based hybrid iodide perovskites. acs.org This passivation increases the material's conductivity and improves the interfaces for efficient carrier transport. acs.org Another strategy is the use of post-treatments, such as with potassium iodide, to passivate deep-level intrinsic defects. researchgate.net
The formation of a layered (2D) crystal structure is often more desirable for solar cell applications compared to a zero-dimensional (0D) dimer structure, as it can lead to a more suitable bandgap and improved charge transport. researchgate.netmonash.edu The synthesis conditions can be controlled to favor the formation of the 2D phase. For example, the use of hydrochloric acid (HCl) or specific solvents can promote the crystallization of the layered structure in materials like Cs₃Sb₂I₉ and MA₃Sb₂I₉. acs.orgmonash.edu Chlorine incorporation can also induce a phase transformation from a 0D to a 2D structure. acs.org
Light-Emitting Diodes (LEDs)
Antimony iodide and related organic-inorganic hybrid materials are also being investigated for their potential in light-emitting diodes (LEDs). samaterials.comresearchgate.net Their ability to emit light when excited makes them valuable for display and lighting applications. nanorh.com Research into organic antimony(III) halide hybrids has demonstrated their potential for highly efficient LEDs. For example, doped devices have shown significant improvements in luminance, current efficiency, and external quantum efficiency compared to non-doped ones. researchgate.net Furthermore, the development of antimony-doped tin oxide as a hole injection interlayer has been shown to enhance the performance of perovskite nanocrystal LEDs. ethz.ch
Photocatalysis and Environmental Remediation
Antimony-based materials, including various antimony iodide and oxide compositions, are gaining attention for their potential in environmental cleanup through photocatalysis. This process utilizes light to activate a catalyst, which then breaks down harmful substances into less toxic compounds.
Photocatalytic Water Splitting for Hydrogen Generation
The quest for clean energy has highlighted photocatalytic water splitting as a promising method for producing hydrogen, a green fuel. frontiersin.org In this area, antimony compounds are being explored, primarily as dopants or as part of more complex structures, to enhance the efficiency of this process under visible light.
Research has shown that perovskite materials like methyl ammonium (B1175870) antimony iodide (MA₃Sb₂I₉) can act as catalysts for splitting hydrogen iodide (HI). researchgate.net In one study, MA₃Sb₂I₉ produced 300 µmol g⁻¹ h⁻¹ of hydrogen under visible light, a rate that increased to 883 µmol g⁻¹ h⁻¹ with the addition of platinum nanoparticles as a co-catalyst. researchgate.net The material also demonstrated good stability over multiple cycles. researchgate.net
In other systems, antimony is used as a co-dopant to improve the performance of established photocatalysts. For example, strontium titanate (SrTiO₃) and titanium dioxide (TiO₂), when doped with elements like rhodium and co-doped with antimony, show activity for water splitting under visible light. frontiersin.orgacs.org The role of antimony in these systems is often to facilitate charge compensation, which suppresses the formation of undesirable oxidation states of the primary dopant (like Rh⁴⁺), thereby maintaining the photocatalyst's activity. acs.org Antimony porphyrins have also been investigated as robust photocatalysts that can use sunlight to drive the formation of hydrogen from halide solutions. rsc.org
Degradation of Organic Pollutants (e.g., Dyes, Phenol)
The photocatalytic breakdown of persistent organic pollutants in wastewater is a critical application for environmental remediation. nih.gov Antimony-based oxide materials have shown effectiveness in degrading substances like industrial dyes and phenols. nih.govlut.fi
For instance, antimony-tin oxide (ATO) nanoparticles have demonstrated the ability to degrade rhodamine dye with an 88% efficiency over 240 minutes under UV light irradiation. nih.gov In other research, tin dioxide (SnO₂) doped with antimony and iodine has been used to break down phenol, a common industrial pollutant. lut.fienvirobiotechjournals.com While pure SnO₂ is effective under UV light, its large bandgap limits its activity under visible or solar light. lut.fi Doping with antimony and iodine can improve its photocatalytic activity in this regard. lut.fi The degradation of phenolic pollutants has also been achieved using iodide ions in combination with other oxidizing agents, highlighting the role of iodide in these advanced oxidation processes. envirobiotechjournals.comresearchgate.net
Table 1: Photocatalytic Degradation Performance of Antimony-Based Materials
| Material | Pollutant | Degradation Efficiency | Time (minutes) | Light Source |
|---|---|---|---|---|
| Antimony-tin oxide (ATO) nih.gov | Rhodamine Dye | 88% | 240 | UV |
| Antimony/Iodide-doped SnO₂ lut.fienvirobiotechjournals.com | Phenol | - | - | Solar/Visible |
| Nickel Bismuth Iodide envirobiotechjournals.com | Azure-A, Toluidine blue | ~85% | - | Visible |
Role of Bandgap Energy and Visible Light Absorption in Photocatalytic Activity
The effectiveness of a photocatalyst is fundamentally linked to its electronic structure, specifically its bandgap energy. aip.org The bandgap determines the minimum energy (and thus the maximum wavelength) of light that can be absorbed to excite an electron from the valence band to the conduction band, creating the electron-hole pairs necessary for redox reactions. nih.gov For practical environmental applications that rely on sunlight, a smaller bandgap is desirable as it allows the material to absorb a larger portion of the visible light spectrum. aip.org
Different compositions of antimony oxide iodides exhibit distinct optical properties and bandgap energies. Research on compounds synthesized through solid-state reactions has revealed a clear correlation between the oxygen-to-iodine ratio and the bandgap. researchgate.net For example, as the relative amount of oxygen in the compound increases, the bandgap energy also tends to increase. researchgate.net This directly impacts the color of the material and its potential for visible-light-driven photocatalysis. researchgate.net Materials with lower bandgap energies are better suited for absorbing visible light and are therefore of greater interest for solar-powered applications. nih.govresearchgate.net
Table 2: Optical Properties of Antimony Oxide Iodides
| Compound | Bandgap Energy (Direct Transition) |
|---|---|
| Sb₃O₄I researchgate.net | 2.16 eV and 2.74 eV |
| Sb₈O₁₁I₂ researchgate.net | 2.85 eV |
| Sb₅O₇I researchgate.net | 3.25 eV |
Energy Storage Systems
The development of advanced energy storage systems is crucial for powering portable electronics and supporting renewable energy grids. nih.gov Antimony iodide oxide and related materials are being investigated for their potential in supercapacitors and as components in thermoelectric devices.
Electrode Materials for Supercapacitors (e.g., Antimony Oxide Nanoparticles, Antimony Sulfoiodide)
Supercapacitors are energy storage devices known for their high power density and long cycle life. nih.gov The performance of a supercapacitor is heavily dependent on its electrode materials. mdpi.com Several antimony-based compounds have shown promise in this area.
Antimony Oxide Nanoparticles: Nanoparticles of antimony oxide (SbO) have been synthesized and evaluated for the first time as a supercapacitor electrode material. nih.govrsc.org These materials can be produced via a microwave technique and exhibit charge storage characteristics typical of electric double-layer capacitors (EDLCs). nih.gov When tested in a 1 M Li₂SO₄ electrolyte, SbO nanoparticles delivered a specific capacitance of 98 F g⁻¹ at a current density of 0.1 A g⁻¹. rsc.org Furthermore, the material demonstrated excellent cycling stability, retaining nearly 100% of its capacitance after 3500 charge-discharge cycles. rsc.orgresearchgate.net Composites made by dispersing antimony oxide nanoparticles on graphene sheets (SbO-G) have also been developed, showing enhanced surface area and charge storage. nih.govrsc.org
Antimony Sulfoiodide: Nanostructured antimony sulfoiodide (SbSI), a member of the metal chalco-iodide family, has been identified as a novel high-capacity electrode material for supercapacitors. rsc.orgrsc.orgwiley.com Prepared using an ultrasound-mediated synthesis, SbSI nanorods exhibit orthorhombic phase structures. researchgate.net In an aqueous electrolyte (1 M NaOH), the SbSI electrode showed a high specific capacity of 258.68 mAh g⁻¹ and maintained 91.4% of its capacitance after 3000 cycles. researchgate.net When used in a symmetric supercapacitor with an ionic liquid electrolyte (1 M TEABF₄), it delivered a high specific capacitance of 161.16 F g⁻¹. rsc.orgrsc.org These findings suggest that SbSI is a promising candidate for next-generation energy storage devices. rsc.org
Table 3: Performance of Antimony-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance / Capacity | Capacitance Retention |
|---|---|---|---|
| Antimony Oxide (SbO) Nanoparticles rsc.orgresearchgate.net | 1 M Li₂SO₄ | 98 F g⁻¹ | ~100% after 3500 cycles |
| Antimony Sulfoiodide (SbSI) Nanorods researchgate.net | 1 M NaOH | 258.68 mAh g⁻¹ | 91.4% after 3000 cycles |
| Antimony Sulfoiodide (SbSI) Nanorods rsc.orgrsc.org | 1 M TEABF₄ | 161.16 F g⁻¹ | - |
| Antimony-tin oxide (ATO) nih.gov | - | High specific capacitance | - |
Doping for Thermoelectric Materials
Thermoelectric materials can convert heat energy into electrical energy and vice-versa, making them useful for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by a figure of merit (ZT). Doping is a key strategy to enhance the ZT value by optimizing the material's electrical conductivity while reducing its thermal conductivity. mdpi.com
Antimony is a well-established p-type dopant used to improve the thermoelectric performance of various materials. mdpi.comresearchgate.net In tellurium-based systems, doping with antimony has been shown to provide superior electrical transport properties. mdpi.com For example, doping tellurium with a small amount of antimony, and further alloying with selenium, led to a ZT value of approximately 0.94 at 600 K. mdpi.com Similarly, in tin selenide (B1212193) (SnSe), doping with antimony can induce a high electron concentration and intensive crystal defects, which scatter phonons and lead to an ultralow thermal conductivity, resulting in a record-high ZT of ~1.1 at 773 K for n-type polycrystalline SnSe. usq.edu.au Antimony is also a fundamental component of bismuth antimony telluride (BiSbTe) alloys, which are classic p-type thermoelectric materials that operate near room temperature. espublisher.comresearchgate.net
Chemical Sensing Applications (e.g., Gas and Vapor Detection)
The application of this compound materials in the field of chemical sensing is an emerging area of research, primarily leveraging their semiconductor properties. Chemical sensors, particularly those for gas and vapor detection, often rely on materials whose electrical conductivity changes upon interaction with target analyte molecules. nih.govatomstosystems.com The fundamental mechanism for many metal oxide semiconductor sensors involves the adsorption of atmospheric oxygen on the material's surface, which traps electrons from the conduction band, creating a depletion layer and increasing the material's resistance. nih.gov When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and thereby decreasing the resistance. This measurable change in resistance forms the basis of the sensing signal. nih.gov
While extensive research into this compound as a primary material for commercial gas sensors is still developing, its intrinsic properties make it a promising candidate. Different stoichiometries of this compound, such as Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I, have been synthesized and characterized as n-type semiconductors. researchgate.net Their performance in photoelectrochemical applications demonstrates their ability to generate and transport charge carriers, a key requirement for conductometric sensors. researchgate.net
Research has shown that the chemical composition of antimony iodide oxides significantly impacts their optical and electronic properties, such as the bandgap energy. researchgate.net This tunability is crucial for developing selective sensors, as the material's sensitivity and reactivity towards different gases can be tailored by modifying its electronic structure. For instance, the bandgap energies for direct transitions in Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I have been reported as 2.16/2.74 eV, 2.85 eV, and 3.25 eV, respectively, offering a range of electronic properties that could be exploited for detecting various analytes. researchgate.net The potential for these materials in gas sensing is also suggested by studies on related compounds; for example, antimony sulphoiodide (SbSI) is noted for its sensitivity to environmental changes, and antimony tin oxide (ATO) thin films show good selectivity for NO₂ gas. samaterials.commdpi.com
Table 1: Properties of Synthesized this compound Compounds
| Compound Formula | Precursor Synthesis Temperature (°C) | Resulting Color | Predominant Particle Morphology | Bandgap Energy (eV) |
|---|---|---|---|---|
| Sb₃O₄I | 320 | Yellowish | Needle-shaped | 2.16 and 2.74 |
| Sb₈O₁₁I₂ | 450 | Greenish | Elongated plate-shaped | 2.85 |
| Sb₅O₇I | 570 | White | Well-crystallized hexagonal | 3.25 |
Data sourced from a 2019 study on the composition-dependent properties of antimony oxide iodides. researchgate.net
Catalyst and Reagent Applications in Chemical Synthesis
Antimony compounds have long been utilized in chemical synthesis, primarily as catalysts. alfachemic.com Antimony iodide oxides contribute to this field through their potential roles in facilitating organic reactions and as stable precursors for creating other functional antimony-based compounds. researchgate.netresearchgate.net
Facilitation of Organic Transformations
The catalytic activity of antimony compounds often stems from the Lewis acidic nature of the antimony center. researchgate.netchemimpex.com Lewis acids are crucial in a vast array of organic transformations for activating substrates. While specific studies detailing the use of this compound as a Lewis acid catalyst are limited, the presence of the Sb(III) oxidation state is significant. wikipedia.org
More directly, the semiconductor properties of antimony iodide oxides make them suitable for photocatalysis, a process that uses light to drive chemical reactions. Research into various antimony oxide iodides has demonstrated their potential as photocatalysts for the degradation of organic pollutants in water, which is a critical type of organic transformation. researchgate.netresearchgate.net The efficiency of a photocatalyst is linked to its ability to absorb light and generate electron-hole pairs, which then produce highly reactive oxygen species to break down organic molecules. rsc.org The varying bandgaps of compounds like Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I allow for the absorption of different portions of the light spectrum, indicating that they could be tailored for specific photocatalytic applications. researchgate.net For example, antimony sulphoiodide (SbSI), a related material, is noted for its efficient visible-light photocatalytic activity. rsc.org
Precursor for Other Antimony-Based Compounds
In materials science, this compound serves as a valuable precursor material. It is itself typically synthesized via solid-state reactions at elevated temperatures, using precursors such as antimony(III) oxide (Sb₂O₃) and antimony(III) iodide (SbI₃). researchgate.netwikipedia.org The precise stoichiometry of the final this compound product (e.g., Sb₅O₇I) can be controlled by adjusting the ratio of the initial reactants and the synthesis temperature. researchgate.net
Once synthesized, these stable, solid this compound compounds can be used as intermediates for the creation of other, more complex antimony-based materials. samaterials.comchemimpex.com Their well-defined crystalline structures and compositions make them reliable starting points for further chemical transformations. researchgate.net The use of a stable, pre-synthesized compound like this compound can offer better control over the final product's morphology, crystal phase, and purity compared to starting with elemental or simple binary compounds. This is a common strategy in the synthesis of advanced materials for applications in electronics, optics, and catalysis. samaterials.com
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | SbₓOᵧIₙ |
| Antimony(III) Iodide | SbI₃ |
| Antimony(III) Oxide | Sb₂O₃ |
| Antimony(V) Oxide | Sb₂O₅ |
| Antimony Sulphoiodide | SbSI |
| Antimony Tin Oxide | ATO |
| Antimony Trichloride | SbCl₃ |
| Antimony Acetate | Sb(CH₃COO)₃ |
| Antimony Glycol Oxime | Sb₂(OCH₂CH₂CO)₃ |
| Stibine | SbH₃ |
| Indium Antimonide | InSb |
| Silver Antimonide | Ag₃Sb |
| Sodium Antimonide | Na₃Sb |
| Zinc Antimonide | Zn₃Sb₂ |
| Antimony Tetroxide | Sb₂O₄ |
| Antimony Oxochloride | SbOCl |
| Antimony Oxosulfate | (SbO)₂SO₄ |
| Antimony Pentafluoride | SbF₅ |
| Antimony Pentachloride | SbCl₅ |
| Fluoroantimonic Acid | H₂SbF₆ |
| Tin(IV) Oxide | SnO₂ |
| Nitric Acid | HNO₃ |
| Hydroiodic Acid | HI |
| Benzene | C₆H₆ |
Advanced Characterization Techniques for Functional Assessment
Photoelectrochemical Analysis for Semiconducting Behavior and Water Oxidation Performance
Photoelectrochemical analysis is instrumental in determining the semiconducting nature and the efficiency of antimony oxide iodide compounds in promoting light-driven reactions like water oxidation.
Research on various antimony oxide iodides, including Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I, has demonstrated that these materials behave as n-type semiconductors. researchgate.net The performance in water oxidation, a key reaction for solar fuel generation, varies significantly with the specific composition of the compound. researchgate.net This variation is linked to their differing optical properties, such as their bandgap energies. researchgate.net For instance, the direct bandgaps for Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I have been estimated to be 2.16 eV and 2.74 eV, 2.85 eV, and 3.25 eV, respectively. researchgate.netresearchgate.net The construction of band energy diagrams for these compounds helps to rationalize their composition-dependent optoelectronic properties. researchgate.net
The iodide oxidation reaction (IOR) presents a promising alternative to the more sluggish oxygen evolution reaction (OER) in photoelectrochemical (PEC) systems due to its lower thermodynamic energy requirement and faster two-electron kinetics. yonsei.ac.kr While studies have explored materials like Sb₂S₃ photoanodes for IOR, the principles are applicable to other antimony-based semiconductors. yonsei.ac.kr The goal is to develop efficient photoanodes that can drive IOR, contributing to bias-free PEC tandem devices for solar-to-hydrogen conversion. yonsei.ac.kr The efficiency of these systems relies on effective charge separation and transport, which can be enhanced by modifying the photoanode with catalysts. yonsei.ac.kr
Bio-photoelectrochemical cells (BPECs) represent an emerging field that combines biological processes with photoelectrochemical methods for applications in energy and environmental sectors. rsc.orgnih.govtandfonline.com These systems can utilize photocatalysts for both anodic and cathodic processes to optimize the use of solar energy. rsc.org Research in this area includes the development of visible light-responsive catalysts to improve solar energy capture. rsc.orgrsc.org
Table 1: Photoelectrochemical Properties of Antimony Oxide Iodides
| Compound | Semiconductor Type | Direct Bandgap (eV) | Application |
| Sb₃O₄I | n-type | 2.16 and 2.74 | Water Oxidation |
| Sb₈O₁₁I₂ | n-type | 2.85 | Water Oxidation |
| Sb₅O₇I | n-type | 3.25 | Water Oxidation |
Electrochemical Characterization for Energy Storage Devices
The potential of antimony-based materials, including oxides and iodides, for energy storage applications is assessed through a variety of electrochemical techniques. These methods provide insights into the charge storage mechanisms and performance metrics of materials when incorporated into devices like supercapacitors and batteries. nanorh.comrsc.org
Cyclic voltammetry is a key technique used to investigate the electrochemical behavior of electrode materials. iosrjournals.org For antimony oxide-graphene (SbO-G) nanocomposites evaluated for supercapacitor applications, CV curves help in understanding the charge storage mechanism. rsc.orgnih.gov A nearly rectangular CV curve is indicative of an electric double-layer capacitance (EDLC) charge storage mechanism. rsc.orgnih.gov In studies comparing pristine antimony oxide, graphene, and SbO-G composites, the composite material often exhibits a higher specific capacitance, as evidenced by a larger area under the CV curve. rsc.orgnih.gov For instance, SbO-G has shown a specific capacitance of 37.58 F g⁻¹ at a scan rate of 10 mV s⁻¹. nih.gov
In the context of hybrid supercapacitors utilizing iodide-containing electrolytes, CV is used to observe the redox reactions of iodide. tugraz.atmdpi.com The presence of iodide redox couples can impart high capacity to the positive electrode. tugraz.at CV measurements on hybrid cells help in understanding the interplay between the battery-like behavior of the iodide redox reactions and the capacitive behavior of the carbon electrodes. tugraz.at
Galvanostatic charge-discharge (GCD) measurements are crucial for determining the specific capacitance, energy density, and cycling stability of electrode materials. For antimony oxide nanoparticles synthesized via a microwave technique, a specific capacitance of 98 F g⁻¹ was derived from the GCD curve at a current density of 0.1 A g⁻¹ in a 1 M Li₂SO₄ electrolyte. rsc.orgnih.gov Similarly, for antimony-based composite anodes in lithium-ion supercapacitors (LISCs), GCD tests are used to calculate specific capacitances. researchgate.net For example, a device with an Sb@Si/C anode and a carbon cathode delivered a specific capacitance of 188.27 F/g at a current density of 3 mA/g. researchgate.net
GCD curves for hybrid cells with iodide electrolytes show the potential ranges in which the positive and negative electrodes operate. tugraz.at A narrow potential window for the positive electrode is characteristic of the iodide redox reactions that contribute to the high capacity. tugraz.at These measurements are also vital for assessing the long-term cycling performance and stability of the energy storage device. rsc.orgnih.govresearchgate.net
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the internal resistance and charge transfer kinetics of electrochemical systems. biologic.netbfh.ch In the study of antimony oxide-graphene nanocomposites for supercapacitors, EIS has demonstrated good conductivity characteristics of the material. rsc.orgnih.gov For antimony-based anodes in batteries, EIS is used to study the impedance of the electrodes and electrolyte, which is crucial for understanding the state of charge and degradation over cycling. biologic.netresearchgate.net
Table 2: Electrochemical Performance of Antimony-Based Materials
| Material | Technique | Key Finding | Reference |
| SbO-G Nanocomposite | CV | Specific capacitance of 37.58 F g⁻¹ at 10 mV s⁻¹ | nih.gov |
| Antimony Oxide NPs | GCD | Specific capacitance of 98 F g⁻¹ at 0.1 A g⁻¹ | rsc.orgnih.gov |
| Sb@Si/C // C-600 LISC | GCD | Specific capacitance of 188.27 F/g at 3 mA/g | researchgate.net |
| SbO-G Nanocomposite | EIS | Good conductivity characteristics | rsc.orgnih.gov |
Carrier Transport and Electrical Property Measurements (e.g., for thin films)
Understanding the carrier transport and electrical properties of antimony iodide oxide, particularly in thin-film form, is essential for its application in optoelectronic devices. nanorh.commdpi.comkindle-tech.com Techniques like Hall effect measurements are employed to determine key parameters such as carrier concentration, mobility, and resistivity. pecuniaresearch.comtek.comtandfonline.com
Studies on antimony chalcogenide thin films, which are structurally related to antimony iodide oxides, have shown that their quasi-one-dimensional structure leads to facet-dependent properties, including directional charge transfer. researchgate.net Proper control over crystal orientation during film growth is therefore critical for enabling efficient electron transport. researchgate.netacs.org
Hall effect measurements on cesium-antimony-halide perovskite derivatives have been used to evaluate the impact of structural conversion on charge carrier transport. pecuniaresearch.com These measurements revealed that a layered phase of the material exhibited improved carrier transport, leading to enhanced optoelectronic device performance. pecuniaresearch.com Similarly, for tin-halide perovskites, Hall effect measurements demonstrated that doping with antimony fluoride (B91410) (SbF₃) could significantly reduce the high hole concentration, which is beneficial for device performance. wiley.com
For amorphous oxide semiconductors, temperature-dependent Hall effect measurements, often conducted using a van der Pauw configuration, provide data on conductivity, free charge-carrier concentration, and Hall mobility. aps.orgaip.org These experimental results can be analyzed using models like the percolation-based random band-edge model to extract critical parameters of the material's electronic structure. aps.org Such analyses are crucial for engineering the electrical properties of thin films for applications in devices like solar cells and transistors. tandfonline.comresearchgate.netresearchgate.net
Future Research Directions and Outlook for Antimony Iodide Oxide
Development of Novel Synthetic Strategies for Tailored Properties and Controlled Phase Formation
Future research will likely focus on moving beyond traditional solid-state reactions to more sophisticated synthetic methodologies. These advanced techniques will be crucial for tailoring the material's properties and achieving precise control over its crystalline phase.
Solution-based methods , such as hydrothermal and solvothermal techniques, offer a promising avenue for the synthesis of SbIO with controlled morphologies, such as nanoparticles, nanorods, and nanosheets. These methods allow for lower reaction temperatures and the ability to influence crystal growth through the use of various solvents and surfactants. For instance, the choice of solvent can affect the solubility of precursors and the kinetics of the reaction, thereby influencing the final phase and particle size.
Vapor-phase deposition techniques, including chemical vapor deposition (CVD) and physical vapor deposition (PVD), are another key area for future development. These methods are particularly well-suited for the fabrication of high-quality thin films, which are essential for many electronic and optoelectronic applications. By carefully controlling parameters such as precursor flow rates, substrate temperature, and pressure, it will be possible to grow highly oriented or even single-crystalline SbIO films.
The development of precursor engineering is also anticipated to be a significant research direction. This involves the design and synthesis of novel molecular precursors that can decompose at lower temperatures to yield the desired SbIO phase. This approach can provide greater control over the stoichiometry and purity of the final product.
| Synthetic Strategy | Potential Advantages |
| Solution-Based Methods | Control over morphology, lower synthesis temperatures |
| Vapor-Phase Deposition | High-quality thin films, precise thickness control |
| Precursor Engineering | Lower decomposition temperatures, improved purity |
Control over the phase formation of antimony iodide oxide is critical as different polymorphs can exhibit distinct electronic and optical properties. Future synthetic strategies will need to be developed to selectively stabilize specific phases. This could involve the use of templates, epitaxial growth on lattice-matched substrates, or the application of high-pressure synthesis techniques. The ability to selectively synthesize different phases of SbIO will open up new possibilities for tuning its properties for specific applications.
In-depth Understanding and Manipulation of Defect Chemistry for Enhanced Performance
The performance of semiconductor materials is often dictated by the presence and nature of defects. A thorough understanding and the ability to manipulate the defect chemistry of this compound will be paramount for enhancing its performance in various applications. While direct research on the defect chemistry of SbIO is still emerging, valuable insights can be drawn from related materials like bismuth oxyiodide (BiOI) and antimony selenide (B1212193) (Sb₂Se₃). researchgate.netnih.govrsc.org
Future research will need to employ a combination of experimental and theoretical techniques to identify the dominant native point defects in SbIO, such as vacancies, interstitials, and antisite defects. Techniques like positron annihilation spectroscopy (PAS) and deep-level transient spectroscopy (DLTS) can provide experimental evidence for the presence of specific defects. These experimental findings can be complemented by first-principles calculations based on density functional theory (DFT) to determine the formation energies and electronic transition levels of various defects.
Once the dominant defects are identified, strategies for their control can be developed. This may involve:
Doping: Introducing extrinsic dopants to either compensate for detrimental native defects or to introduce beneficial ones. For example, doping with elements that can suppress the formation of deep-level traps could significantly improve charge carrier lifetimes.
Annealing: Post-synthesis heat treatment in controlled atmospheres (e.g., oxygen, iodine vapor) can be used to manipulate the concentration of vacancies and interstitials.
Surface Passivation: The surfaces of SbIO materials can be a significant source of defects. The application of thin passivation layers can help to reduce surface recombination and improve device performance.
The ability to engineer the defect chemistry of SbIO will be crucial for optimizing its electronic and optical properties for applications in areas such as photocatalysis and photovoltaics.
Exploration of New this compound Stoichiometries, Polytypes, and Hybrid Structures
The known stoichiometries of antimony oxide iodides, such as Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I, represent just a fraction of the potential compositions within this material system. semanticscholar.org Future research is expected to uncover new stoichiometries with novel crystal structures and properties. High-throughput computational screening, guided by first-principles calculations, can accelerate the discovery of new, thermodynamically stable Sb-I-O phases.
The exploration of polytypes is another exciting frontier. Polytypism, the ability of a compound to exist in different crystalline structures that differ only in the stacking sequence of identical layers, can lead to significant variations in electronic band structure and other physical properties. The synthesis and characterization of different SbIO polytypes could lead to materials with tailored optical and electronic characteristics.
Furthermore, the development of hybrid this compound structures holds immense promise. nih.govresearchgate.netacs.org This involves the incorporation of organic cations into the inorganic SbIO framework to create organic-inorganic hybrid materials. These hybrid structures can offer a unique combination of properties, such as the processability of organic materials and the excellent electronic properties of inorganic semiconductors. The ability to tune the organic component provides an additional degree of freedom for tailoring the material's properties. For example, the choice of the organic cation can influence the dimensionality of the inorganic framework and the optoelectronic properties of the hybrid material.
| Structural Variation | Potential Benefits |
| New Stoichiometries | Discovery of novel properties |
| Polytypes | Tuning of electronic and optical properties |
| Hybrid Structures | Combination of organic and inorganic properties, enhanced processability |
Design and Optimization of Advanced Device Architectures Utilizing this compound Materials
Realizing the full potential of this compound will require the design and optimization of advanced device architectures that can effectively harness its unique properties. In the realm of photovoltaics , research will focus on developing efficient solar cell architectures that utilize SbIO as the light-absorbing layer. mdpi.commdpi.comresearchgate.net This will involve optimizing the interfaces between the SbIO layer and the electron and hole transport layers to minimize charge recombination. The exploration of different device configurations, such as planar and mesoporous structures, will also be crucial.
In the field of photocatalysis , the design of efficient SbIO-based photocatalysts will be a key research direction. This could involve the synthesis of SbIO with high surface area and the creation of heterojunctions with other semiconductor materials to enhance charge separation and improve photocatalytic activity.
For optoelectronic devices , such as photodetectors and light-emitting diodes (LEDs), the focus will be on fabricating high-quality SbIO thin films and integrating them into device structures. samaterials.comnanorh.com The optimization of contact engineering to ensure efficient charge injection and extraction will be a critical aspect of this research.
The development of novel device concepts, such as flexible and transparent electronics based on SbIO, is also a promising area for future exploration. The ability to deposit SbIO thin films on flexible substrates could open up a wide range of new applications.
Integration of this compound into Multifunctional Heterostructures and Composites
The integration of this compound into multifunctional heterostructures and composites is a promising strategy for creating materials with enhanced or novel functionalities. nih.govijap-iq.comlbl.govgbv.de By combining SbIO with other materials, it is possible to create synergistic effects that lead to improved performance.
Heterostructures , formed by layering SbIO with other semiconductor materials, can be designed to facilitate charge separation and transfer. For example, in a photocatalytic system, a heterojunction between SbIO and another semiconductor with a suitable band alignment can promote the separation of photogenerated electron-hole pairs, leading to higher quantum efficiency.
Composites , where SbIO is embedded in a matrix of another material, can offer improved mechanical stability, thermal conductivity, or other desired properties. For instance, incorporating SbIO into a polymer matrix could lead to flexible and lightweight composite materials with photocatalytic or sensing capabilities.
The table below summarizes potential material combinations and their anticipated benefits.
| Material Combination | Potential Application | Anticipated Benefit |
| SbIO / TiO₂ Heterostructure | Photocatalysis | Enhanced charge separation |
| SbIO / Graphene Composite | Energy Storage | Improved conductivity and stability |
| SbIO / Polymer Composite | Flexible Electronics | Mechanical flexibility and processability |
Future research in this area will focus on developing controlled methods for the fabrication of these heterostructures and composites, as well as on understanding the fundamental interactions at the interfaces between the different material components. The ability to precisely control the structure and composition of these integrated systems will be key to unlocking their full potential for a wide range of applications.
Q & A
Q. Methodology :
- Use stoichiometric control based on redox reactions, such as reacting antimony with iodine in a controlled atmosphere (e.g., inert gas). Monitor molar ratios using equations like , adapting stoichiometry for oxide incorporation .
- Purify via vacuum sublimation or recrystallization to remove unreacted iodine or antimony oxides. Validate purity through X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .
- Optimize reaction temperature (typically 200–300°C) to prevent decomposition into volatile byproducts like .
Basic: What characterization techniques are critical for analyzing the crystal structure and composition of this compound?
Q. Methodology :
- XRD : Confirm crystallinity and phase purity by matching diffraction patterns with simulated databases (e.g., ICDD) .
- SEM/EDS : Map elemental distribution and detect impurities (e.g., residual iodine or antimony oxides) .
- Raman Spectroscopy : Identify vibrational modes of Sb-I and Sb-O bonds to distinguish between and phases .
Advanced: How can researchers address defect formation in this compound thin films for optoelectronic applications?
Q. Methodology :
- Post-Synthesis Treatment : Apply potassium iodide solutions to passivate surface defects, as demonstrated in antimony selenosulfide systems .
- Doping Strategies : Introduce controlled amounts of oxygen vacancies or halide substitutions to modulate electronic properties. Use photoluminescence (PL) spectroscopy to quantify defect states .
- In Situ Monitoring : Employ grazing-incidence XRD during thin-film deposition to track crystallization dynamics and defect nucleation .
Advanced: How does this compound’s bandgap variability impact its suitability for photovoltaic applications, and how can contradictions in reported values be resolved?
Q. Methodology :
- Bandgap Measurement : Use UV-Vis-NIR spectroscopy with Tauc plots to determine direct/indirect transitions. Account for substrate interference in thin-film studies .
- Addressing Discrepancies : Replicate synthesis under varying oxygen partial pressures to isolate the role of oxide content. Compare results with density functional theory (DFT) simulations .
- Device Integration : Test in heterojunction solar cells with TiO or organic hole-transport layers, measuring external quantum efficiency (EQE) to correlate bandgap with device performance .
Safety: What protocols are essential for safely handling and disposing of this compound in laboratory settings?
Q. Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to avoid inhalation/contact. Antimony compounds are toxic and classified under hazardous waste codes (e.g., HW27) .
- Waste Disposal : Neutralize acidic residues (e.g., from hydrolysis) before disposal. Follow EPA guidelines for antimony-containing waste .
- Emergency Response : Maintain calcium gluconate gel for skin exposure and ensure lab access to emergency eyewash stations .
Advanced: How can this compound’s electrochemical properties be leveraged for pH-sensing applications?
Q. Methodology :
- Sensor Fabrication : Deposit this compound films on platinum electrodes via RF sputtering (see sputtering protocols) .
- Calibration : Measure potential differences in buffered solutions (pH 2–12) using a reference electrode. Validate sensitivity against commercial glass electrodes .
- Stability Testing : Expose sensors to high-ionic-strength solutions to assess oxide layer durability. Use electrochemical impedance spectroscopy (EIS) to monitor degradation .
Basic: What experimental controls are necessary to ensure reproducibility in this compound synthesis?
Q. Methodology :
- Environmental Controls : Conduct reactions in anhydrous, oxygen-free environments (e.g., gloveboxes) to prevent hydrolysis or oxidation .
- Real-Time Monitoring : Use thermogravimetric analysis (TGA) to track mass changes during synthesis and identify intermediate phases .
- Batch Consistency : Document precursor purity (e.g., ≥99.9%) and solvent quality (e.g., anhydrous ) in all experiments .
Advanced: What role do this compound’s surface defects play in photocatalytic activity, and how can they be engineered?
Q. Methodology :
- Defect Engineering : Introduce sulfur or selenium dopants during synthesis to create charge-trapping sites. Validate via X-ray photoelectron spectroscopy (XPS) .
- Activity Testing : Measure H evolution rates under UV-Vis irradiation using a sacrificial agent (e.g., methanol). Compare with defect-free samples .
- Computational Modeling : Use DFT to predict defect formation energies and correlate with experimental photocatalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
